(5-(2-butylphenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
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Overview
Description
It acts as an agonist of the cannabinoid receptors CB1 and CB2, with a slight selectivity for the CB1 receptor . This compound was first synthesized in 2006 by John W. Huffman and colleagues to study the nature of ligand binding to the CB1 receptor .
Preparation Methods
The synthesis of JWH-373 involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-pentylpyrrole and 2-butylphenyl.
Formation of Intermediate: These starting materials undergo a series of reactions to form the intermediate compound.
Final Product: The intermediate is then reacted with naphthalen-1-ylmethanone under specific conditions to yield JWH-373.
Chemical Reactions Analysis
JWH-373 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JWH-373 has several scientific research applications:
Chemistry: It is used to study the binding affinity and selectivity of synthetic cannabinoids to cannabinoid receptors.
Biology: It helps in understanding the role of cannabinoid receptors in various biological processes.
Medicine: It is used in research to explore potential therapeutic applications of synthetic cannabinoids, such as pain management and anti-inflammatory effects.
Industry: It is used in the development of new synthetic cannabinoids for various applications.
Mechanism of Action
JWH-373 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. Upon binding to these receptors, JWH-373 activates them, leading to a cascade of intracellular events that result in its effects .
Comparison with Similar Compounds
JWH-373 is similar to other synthetic cannabinoids, such as JWH-018 and JWH-073. it has a unique chemical structure that gives it a slight selectivity for the CB1 receptor over the CB2 receptor . This selectivity may result in different pharmacological effects compared to other synthetic cannabinoids.
Similar Compounds
- JWH-018
- JWH-073
- JWH-122
- JWH-210
JWH-373’s unique structure and selectivity make it a valuable compound for research into the endocannabinoid system and the development of new synthetic cannabinoids.
Properties
CAS No. |
914458-37-0 |
---|---|
Molecular Formula |
C30H33NO |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
[5-(2-butylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C30H33NO/c1-3-5-11-20-31-22-25(21-29(31)27-18-10-8-15-24(27)13-6-4-2)30(32)28-19-12-16-23-14-7-9-17-26(23)28/h7-10,12,14-19,21-22H,3-6,11,13,20H2,1-2H3 |
InChI Key |
LDGBUSJKRUNXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2CCCC)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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